HLCL65 hydrochloride

Description

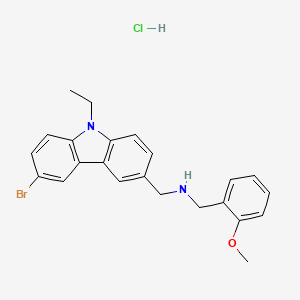

HLCL65 hydrochloride is a highly selective small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in post-translational modification of proteins, particularly in regulating inflammatory responses and cell cycle progression. Its molecular formula is C23H23BrN2O·HCl, with a molecular weight of 459.81 g/mol . The compound exhibits solubility in dimethyl sulfoxide (DMSO) and has been validated for research use in preclinical models, with purity confirmed via HPLC-MS and NMR .

This compound demonstrates potent inhibition of pathogenic T-cell proliferation, notably in Th1 cells (IC50 = 1.1 µM), and suppresses inflammatory cytokine production in autoimmune conditions such as experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis . It is a bioavailable derivative of CMP5 (Axon 2709), optimized for enhanced pharmacokinetic properties .

Properties

Molecular Formula |

C23H24BrClN2O |

|---|---|

Molecular Weight |

459.8 g/mol |

IUPAC Name |

1-(6-bromo-9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride |

InChI |

InChI=1S/C23H23BrN2O.ClH/c1-3-26-21-10-8-16(12-19(21)20-13-18(24)9-11-22(20)26)14-25-15-17-6-4-5-7-23(17)27-2;/h4-13,25H,3,14-15H2,1-2H3;1H |

InChI Key |

RCHOCKASSZYCEX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=C1C=CC(=C4)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HLCL65 hydrochloride involves the reaction of 1-(6-bromo-9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine with hydrochloric acid. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and consistency. The production is carried out in compliance with regulatory standards to ensure safety and efficacy.

Chemical Reactions Analysis

Types of Reactions

HLCL65 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

HLCL65 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the role of PRMT5 in various biochemical pathways.

Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for autoimmune diseases and cancer.

Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

HLCL65 hydrochloride exerts its effects by selectively inhibiting PRMT5, an enzyme responsible for the symmetric dimethylation of arginine residues on histones and other proteins. This inhibition leads to the suppression of Th1 cell proliferation and the modulation of immune responses. The molecular targets and pathways involved include the NF-κB pathway and the regulation of IL-2 production .

Comparison with Similar Compounds

HLCL65 vs. CMP5

- Potency : HLCL65 is ~3.4-fold more potent than CMP5 in Th1 inhibition (IC50 1.1 µM vs. 3.7 µM) and ~2.3-fold more potent in Th2 inhibition (IC50 4.0 µM vs. 9.2 µM) .

- Structural Advantage : The addition of a bromine-containing moiety and hydrochloride salt in HLCL65 enhances solubility and target engagement compared to CMP5 .

- Cell Cycle Arrest : HLCL65 significantly increases G0/G1 phase cells (77% vs. 65% in controls) and reduces S-phase cells (12% vs. 25%), correlating with Cyclin E1 and CDK2 downregulation .

HLCL65 vs. EPZ015666

- T-Cell Suppression: Despite both being PRMT5 inhibitors, HLCL65 shows superior suppression of T-cell proliferation (50% reduction vs.

- Therapeutic Scope : EPZ015666 is prioritized in arthritis models for reducing NF-κB-driven inflammation , whereas HLCL65 is specialized for autoimmune neurology (e.g., EAE) .

HLCL65 vs. C220

- Model Specificity : C220 is validated in PRMT5 genetic deletion models , whereas HLCL65’s efficacy is demonstrated in pharmacologically induced autoimmune disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.